molecular formula C15H11F3N4O2 B3010170 2-amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866148-98-3

2-amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B3010170
CAS No.: 866148-98-3
M. Wt: 336.274
InChI Key: HPFAFUKALIAANL-AWQFTUOYSA-N
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Description

2-Amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a trifluoromethyl group at position 6 and a Schiff base moiety formed by condensation of a 2-amino group with a 2-(2-propynyloxy)benzaldehyde substituent. The compound’s structure combines a pyrimidinone core with a propargyl ether-linked aromatic system, which introduces both hydrophobic and electronic effects.

Properties

IUPAC Name

2-amino-3-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2/c1-2-7-24-11-6-4-3-5-10(11)9-20-22-13(23)8-12(15(16,17)18)21-14(22)19/h1,3-6,8-9H,7H2,(H2,19,21)/b20-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFAFUKALIAANL-AWQFTUOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1C=NN2C(=O)C=C(N=C2N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=CC=CC=C1/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the Propynyloxyphenyl Moiety: The propynyloxyphenyl group can be attached through a coupling reaction, such as a Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Coupling Reactions: The propynyloxyphenyl moiety allows for further functionalization through coupling reactions, such as Suzuki or Heck couplings, to introduce additional substituents.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: It is being explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound belongs to a class of 2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinones with variable substituents at position 3. Below is a comparative analysis with structurally analogous compounds from the evidence:

Compound (Catalog Number) Substituent at Position 3 Molecular Formula Molecular Weight Key Features
Target Compound (E)-[2-(2-propynyloxy)phenyl]methylidene C₁₆H₁₂F₃N₄O₂* ~356.3* Propynyloxy group enables click chemistry; moderate hydrophobicity.
167543 (E)-1,3-benzodioxol-5-ylmethylidene C₁₃H₉F₃N₄O₃ 326.24 Benzodioxole enhances electron density; higher polarity.
167545 (E)-(2,5-dimethoxyphenyl)methylidene C₁₄H₁₃F₃N₄O₃ 342.28 Methoxy groups improve solubility; steric hindrance may limit binding.
167546 (E)-[2-(trifluoromethyl)phenyl]methylidene C₁₃H₈F₆N₄O 350.23 Additional CF₃ group increases lipophilicity and steric bulk.
167547 (E)-2-naphthylmethylidene C₁₆H₁₁F₃N₄O 332.29 Naphthyl group enhances hydrophobicity; potential π-π stacking interactions.
167549 (E)-[4-(benzyloxy)phenyl]methylidene C₁₉H₁₅F₃N₄O₂ 388.35 Benzyloxy group increases molecular weight and membrane permeability.
6-(tert-butyl)-2-([3-(trifluoromethyl)benzyl]sulfanyl)-4(3H)-pyrimidinone [3-(Trifluoromethyl)benzyl]sulfanyl C₁₆H₁₇F₃N₂OS 342.38 Sulfur atom enhances nucleophilicity; tert-butyl adds steric bulk.

*Calculated based on structural similarity to compounds.

Key Findings:

Electronic Effects: The trifluoromethyl group in all analogs confers electron-withdrawing properties, stabilizing the pyrimidinone ring and enhancing resistance to oxidative degradation .

Substituent Impact :

  • Propynyloxy (Target Compound) : Balances moderate hydrophobicity with reactivity for bioorthogonal modifications.
  • Methoxy (167545) : Increases solubility but may reduce bioavailability due to polarity .
  • Benzodioxole (167543) : Improves planarity for DNA intercalation or enzyme binding .
  • Sulfanyl () : Enhances metal-binding capacity but may reduce metabolic stability compared to oxygen-based substituents .

Biological Relevance :

  • Naphthyl (167547) and benzyloxy (167549) analogs are likely more membrane-permeable due to higher hydrophobicity, making them candidates for CNS-targeting drugs .
  • The target compound’s propynyloxy group is unique in enabling click chemistry applications, such as conjugation to biomarkers or drug delivery systems .

Biological Activity

2-amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone, with the CAS number 866148-98-3, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidinone core, characterized by a six-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability. The propynyloxy group introduces alkyne functionality, which may facilitate various chemical reactions.

PropertyValue
Molecular FormulaC15H11F3N4O2
Molecular Weight336.27 g/mol
Boiling Point433.3 ± 55.0 °C
Density1.33 ± 0.1 g/cm³
pKa-0.85 ± 0.20

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The inhibition of COX enzymes leads to reduced production of prostaglandins, mediators of inflammation.

Anticancer Activity

Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by activating caspase pathways. The trifluoromethyl group is believed to enhance the compound's interaction with cellular targets involved in apoptosis regulation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces inflammatory mediators.
  • Apoptosis Induction : Activation of caspase pathways leads to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It may also interfere with cell cycle progression, preventing cancer cell proliferation.

Case Studies

  • In Vitro Studies on Inflammation : A study demonstrated that the compound significantly reduced TNF-alpha levels in macrophages upon stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
  • Anticancer Efficacy : In a recent study involving human breast cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 5 µM.

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